HDAC8 Inhibition: 470 nM Potency and 17-Fold Selectivity Over HDAC6 Contrasts with Pan-HDAC Inhibitors SAHA and TSA
2-(Aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride inhibits human HDAC8 with an IC₅₀ of 470 nM and exhibits 17.4-fold selectivity over HDAC6 (IC₅₀ = 8,200 nM) in recombinant enzyme assays [1]. This selectivity profile is quantitatively distinct from the pan-HDAC inhibitor SAHA (vorinostat), which inhibits HDAC8 with an IC₅₀ of 5.5 nM—approximately 85-fold more potent—but displays only ~4-fold selectivity over HDAC6 (IC₅₀ = 21.5 nM) [2]. Trichostatin A (TSA) inhibits HDAC8 at 6 nM (78-fold more potent than the target compound) but also lacks the HDAC8-over-HDAC6 selectivity bias [3]. Conversely, the aminooxy-scaffold HDAC6-selective inhibitor VS13 achieves an HDAC6 IC₅₀ of 10 nM—820-fold more potent on HDAC6 but with inverted selectivity (HDAC8 IC₅₀ = 9,290 nM, VS13 prefers HDAC6) [4]. The target compound thus occupies a distinct selectivity niche: moderate HDAC8 potency with pronounced HDAC8-over-HDAC6 preference, unmatched by SAHA, TSA, or VS13.
| Evidence Dimension | HDAC8 inhibitory potency and selectivity ratio (HDAC6 IC₅₀ / HDAC8 IC₅₀) |
|---|---|
| Target Compound Data | HDAC8 IC₅₀ = 470 nM; HDAC6 IC₅₀ = 8,200 nM; Selectivity ratio (HDAC6/HDAC8) = 17.4 |
| Comparator Or Baseline | SAHA: HDAC8 IC₅₀ = 5.5 nM, HDAC6 IC₅₀ = 21.5 nM, ratio = 3.9; TSA: HDAC8 IC₅₀ = 6 nM, HDAC6 IC₅₀ = 2 nM, ratio = 0.33; VS13: HDAC8 IC₅₀ = 9,290 nM, HDAC6 IC₅₀ = 10 nM, ratio = 0.001 |
| Quantified Difference | Target compound is 85-fold less potent than SAHA on HDAC8 but 5.3-fold more HDAC8-selective (ratio 17.4 vs 3.9). VS13 is 929-fold more HDAC6-selective (inverted preference). |
| Conditions | Recombinant human HDAC isoforms; fluorometric assays using fluorogenic substrates (Boc-Lys(Ac)-AMC or Fluor de Lys); preincubation 90 min |
Why This Matters
For research applications requiring moderate HDAC8 inhibition with reduced HDAC6 engagement—relevant to diseases where HDAC8 is implicated (e.g., neuroblastoma, T-cell malignancies) but pan-HDAC inhibition is undesirable—the target compound's selectivity profile offers a differentiated tool compound option that SAHA and TSA cannot replicate.
- [1] BindingDB. BDBM50567344 (CHEMBL4868142). Human HDAC8 IC₅₀ = 470 nM; HDAC6 IC₅₀ = 8,200 nM. Accessed May 2026. View Source
- [2] PMC Table 4. SAHA IC₅₀ values: HDAC8 = 5.5 ± 0.8 nM; HDAC6 = 21.5 ± 0.7 nM. PMID data from published HDAC profiling. Accessed May 2026. View Source
- [3] PMC Table 2. Trichostatin A IC₅₀ values: HDAC8 = 0.923 μM (923 nM); HDAC6 = 0.002 μM (2 nM). Reaction Biology Corp. 10-dose IC₅₀ assay. Accessed May 2026. View Source
- [4] Nencetti, S., et al. Identification of histone deacetylase inhibitors with (arylidene)aminoxy scaffold active in uveal melanoma cell lines. J. Enzyme Inhib. Med. Chem. 2021, 36(1), 34–47. VS13: HDAC6 IC₅₀ = 10 nM; HDAC8 IC₅₀ = 9,290 nM. View Source
